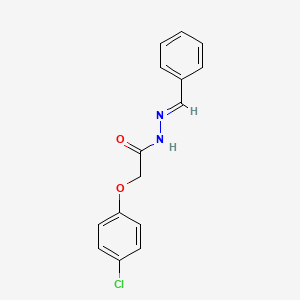

N'-benzylidene-2-(4-chlorophenoxy)acetohydrazide

Description

N'-Benzylidene-2-(4-chlorophenoxy)acetohydrazide is a hydrazide-based compound synthesized via the condensation of 2-(4-chlorophenoxy)acetohydrazide with benzaldehyde in the presence of glacial acetic acid as a catalyst. This reaction typically involves refluxing in absolute ethanol, followed by recrystallization to isolate the pure product . The compound features a benzylidene group (aromatic aldehyde-derived Schiff base) and a 4-chlorophenoxy moiety, which contribute to its physicochemical and biological properties.

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-13-6-8-14(9-7-13)20-11-15(19)18-17-10-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVAUSGNZCCPIJ-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-75-5 | |

| Record name | N'-BENZYLIDENE-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzylidene-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 4-chlorophenoxyacetic acid hydrazide and benzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

- Dissolve 4-chlorophenoxyacetic acid hydrazide in ethanol.

- Add benzaldehyde to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for N’-benzylidene-2-(4-chlorophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N’-benzylidene-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

N’-benzylidene-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.

Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-benzylidene-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound’s structure allows it to interact with these enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological activity and physical properties of N'-benzylidene-2-(4-chlorophenoxy)acetohydrazide are influenced by its substituents. Below is a comparative analysis with similar compounds:

Table 1: Comparative Analysis of this compound and Analogs

Key Research Findings and Contradictions

- Divergent Mechanisms : While some hydrazides inhibit Akt or EGFR , others (e.g., coumarin derivatives) prioritize antioxidant activity . The target compound’s specificity remains to be fully elucidated.

- Role of Halogens: The 4-chlorophenoxy group in the target compound may enhance bioavailability compared to dichlorophenoxy analogs (e.g., ), but comparative pharmacokinetic data are lacking .

Biological Activity

N'-benzylidene-2-(4-chlorophenoxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, including antibacterial, antifungal, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H15ClN2O2, with a molecular weight of 302.75 g/mol. Its structure features a benzylidene moiety linked to a chlorophenoxyacetohydrazide group, which contributes to its bioactivity. The hydrazone functional group is particularly notable for its ability to form stable complexes with metal ions, potentially enhancing its biological efficacy .

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis by binding to key enzymes .

Table 1: Antibacterial Activity Against Various Bacteria

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity. Studies have shown it to be effective against several pathogenic fungi, with varying degrees of inhibition depending on the specific strain.

Table 2: Antifungal Activity Against Pathogenic Fungi

| Fungi Species | Inhibition Rate (%) | Reference |

|---|---|---|

| Candida albicans | 70% | |

| Aspergillus niger | 60% | |

| Fusarium oxysporum | 50% |

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell growth.

Case Study: Anticancer Effects on Breast Cancer Cells

A study reported that treatment with this compound led to a significant reduction in the viability of breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. The compound induced apoptosis as evidenced by increased levels of caspase-3 activation and PARP cleavage .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The hydrazone group allows for complexation with metal ions, which may disrupt metal-dependent enzymatic functions critical for microbial survival and cancer cell proliferation . Additionally, the chlorophenoxy group enhances lipophilicity, facilitating better cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.